molecular formula C20H19F3N6O2 B2430455 N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 1797219-33-0

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2430455
CAS No.: 1797219-33-0
M. Wt: 432.407
InChI Key: WBINCHLGWSTVCU-UHFFFAOYSA-N
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Description

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H19F3N6O2 and its molecular weight is 432.407. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Drug Interactions

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide might be involved in interactions with cytochrome P450 (CYP) enzymes, as these enzymes metabolize a structurally diverse number of drugs. The selectivity of chemical inhibitors towards specific CYP isoforms is critical in deciphering the involvement of specific CYP isoforms in drug metabolism and potential drug-drug interactions (DDIs). Potent and selective chemical inhibitors are essential in vitro for assessing the contribution of various CYP isoforms to the total metabolism of a compound, predicting possible DDIs when multiple drugs are coadministered to patients (Khojasteh et al., 2011).

DNA Interaction and Drug Design

The compound belongs to a class of chemicals known for strong binding to the minor groove of double-stranded B-DNA, specifically with AT-rich sequences. The structural framework of this compound, which includes a piperidine derivative with additional groups, makes it part of the bis-benzimidazole family, known for their minor groove binding capabilities. This property is exploited in various scientific applications, including fluorescent DNA staining, chromosome analysis, and as a starting point for rational drug design. These compounds serve as models for understanding DNA sequence recognition and binding, indicating potential applications in designing drugs targeting specific DNA sequences or structures (Issar & Kakkar, 2013).

Neuropharmacology

Compounds with structural similarities to this compound, particularly those with piperidine and piperazine structures, are significant in neuropharmacology. These structures are present in several antipsychotic agents and are known for their potency and selectivity in binding affinity at neuroreceptors like D2-like receptors. The pharmacophoric groups in these compounds, including phenyl piperidines and piperazines, contribute to the selectivity and potency at these receptors, indicating potential applications in treating psychiatric conditions and understanding receptor interactions (Sikazwe et al., 2009).

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O2/c21-20(22,23)14-1-3-15(4-2-14)28-19(31)18(30)27-12-13-5-9-29(10-6-13)17-16(11-24)25-7-8-26-17/h1-4,7-8,13H,5-6,9-10,12H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBINCHLGWSTVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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